Technical Monograph: 4-Propionylpyridine
Technical Monograph: 4-Propionylpyridine
The following technical guide provides an in-depth analysis of 4-Propionylpyridine (CAS 1122-70-9) . This monograph is structured to serve researchers and drug development professionals, focusing on synthetic methodology, reactivity profiles, and pharmaceutical utility.[1]
CAS Number: 1122-70-9 IUPAC Name: 1-(Pyridin-4-yl)propan-1-one Synonyms: Ethyl 4-pyridyl ketone; 4-Propanoylpyridine
Physiochemical Identity & Profile
4-Propionylpyridine represents a specific class of "privileged scaffolds" in medicinal chemistry—the acyl pyridines . Unlike its ubiquitous analog 4-acetylpyridine, the propionyl derivative offers a unique lipophilic profile (LogP adjustment) and steric bulk, making it a critical tool for structure-activity relationship (SAR) tuning in drug discovery.
Table 1: Critical Physiochemical Data
| Property | Value | Context/Notes |
| Molecular Formula | C₈H₉NO | Heteroaromatic Ketone |
| Molecular Weight | 149.19 g/mol | Fragment-based drug design compliant |
| Boiling Point | 225–230 °C (est.) | ~105–110 °C @ 12 mmHg (Vacuum distillation required) |
| Density | 1.06–1.09 g/mL | Liquid at STP |
| Solubility | Soluble in organic solvents | Miscible with DCM, EtOH, Et₂O; Limited H₂O solubility |
| pKa (Pyridine N) | ~5.2 | Basic nitrogen allows salt formation (HCl, etc.) |
Synthetic Routes & Mechanistic Insight
The synthesis of 4-Propionylpyridine is a classic example of chemoselective nucleophilic addition . The challenge lies in preventing over-addition (tertiary alcohol formation), which is common when reacting Grignard reagents with esters. Therefore, the Nitrile Route is the industry standard for high-fidelity synthesis.
The Grignard-Nitrile Protocol (Primary Route)
This method utilizes the reaction between 4-cyanopyridine and ethylmagnesium bromide. The reaction proceeds through a stable metallo-imine intermediate, which prevents the addition of a second equivalent of Grignard reagent—a self-limiting mechanism that ensures ketone selectivity.
Mechanistic Workflow (DOT Visualization)
Figure 1: The chemoselective pathway from nitrile to ketone via the metallo-imine intermediate, avoiding tertiary alcohol byproducts.
Experimental Protocol: Laboratory Scale (10g Batch)
Objective: Synthesis of 1-(pyridin-4-yl)propan-1-one via Grignard addition.
Reagents:
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4-Cyanopyridine (10.4 g, 100 mmol)
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Ethylmagnesium bromide (3.0 M in Et₂O, 35 mL, ~105 mmol)
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Anhydrous Diethyl Ether or THF (Solvent)
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Sulfuric Acid (2M) or Ammonium Chloride (sat. aq.)
Step-by-Step Methodology:
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Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
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Solvation: Dissolve 4-cyanopyridine (10.4 g) in 100 mL of anhydrous ether. Cool the system to 0°C using an ice bath.
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Controlled Addition: Transfer the EtMgBr solution to the addition funnel. Add dropwise over 30 minutes. Causality: Slow addition prevents local overheating and uncontrolled polymerization of the nitrile.
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Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature. A precipitate (the magnesium salt) will form. Stir for 2–4 hours.
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Validation: Monitor by TLC (Silica, 30% EtOAc/Hex). Disappearance of the nitrile spot (Rf ~0.6) indicates completion.
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Hydrolysis (Critical Step): Cool back to 0°C. Slowly add 50 mL of 2M H₂SO₄ or 6M HCl.
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Note: Strong acid is preferred over NH₄Cl here to drive the hydrolysis of the imine (C=N) to the ketone (C=O) quickly. Heat to reflux for 1 hour if the imine persists.
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Workup: Basify the aqueous layer to pH ~9 with Na₂CO₃ (to liberate the pyridine base). Extract with DCM (3 x 50 mL).
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Purification: Dry organics over Na₂SO₄, concentrate in vacuo. Purify via vacuum distillation (bp ~105°C @ 12 mmHg) or flash chromatography.
Reactivity & Functionalization Map
4-Propionylpyridine is a bifunctional scaffold:
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Pyridine Nitrogen: Basic, nucleophilic, capable of N-oxidation or salt formation.
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Ketone Carbonyl: Electrophilic, susceptible to reduction, condensation, and alpha-functionalization.
Reaction Network (DOT Visualization)
Figure 2: Divergent synthesis pathways utilizing the 4-propionylpyridine scaffold.
Key Transformations
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Asymmetric Reduction: The ketone can be reduced to 1-(pyridin-4-yl)propan-1-ol . Using chiral catalysts (e.g., Noyori transfer hydrogenation), this yields enantiopure secondary alcohols, which are high-value chiral building blocks for pharmaceutical intermediates.
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Ligand Synthesis: Condensation with thiosemicarbazides yields tridentate ligands used in coordination chemistry (e.g., Palladium or Platinum complexes) for potential anticancer applications [1].
Pharmaceutical Applications
In drug development, the 4-propionylpyridine moiety serves two primary functions:
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Lipophilicity Tuning: Replacing a methyl group (acetyl) with an ethyl group (propionyl) increases the cLogP by approximately 0.5 units. This is a standard medicinal chemistry tactic to improve blood-brain barrier (BBB) penetration or alter protein binding affinity.
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Bioisostere Construction: The molecule is a precursor to 1,4-dihydropyridines (via Hantzsch-like syntheses) and indolizines , which are scaffolds found in calcium channel blockers and anti-inflammatory agents.
Specific Utility:
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Intermediate for Pinacidil Analogs: While Pinacidil itself contains a cyanoguanidine tail, analogs utilizing the 1-(4-pyridyl)propyl amine skeleton are synthesized via reductive amination of 4-propionylpyridine.
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Metabolic Probes: Used to synthesize N-oxide metabolites to study the toxicology of pyridine-containing drugs.
Safety, Handling & References
Safety Profile (SDS Summary)
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Hazards: Skin Irritant (H315), Eye Irritant (H319).
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze aldol-type self-condensation over time.
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Handling: Use in a fume hood. Pyridine derivatives often possess distinct, unpleasant odors and can cause respiratory irritation.
References
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Synthesis of Pyridyl Ketones: Organic Syntheses, Coll. Vol. 3, p. 231 (General method for Grignard addition to nitriles).
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Grignard Mechanism: "Reaction of Grignard Reagents with Nitriles."[2][3] Chemistry LibreTexts.
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Anticancer Ligands: "Synthesis and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with Pyridine Derivative Ligands." MDPI Molecules, 2021.
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Physical Properties: PubChem Compound Summary for CID 70738 (4-Propylpyridine - Analog comparison) and specific vendor data for CAS 1122-70-9.
(Note: While specific boiling point data for the propionyl derivative varies by vendor, the synthesis and reactivity protocols described above are grounded in established pyridine chemistry principles.)
